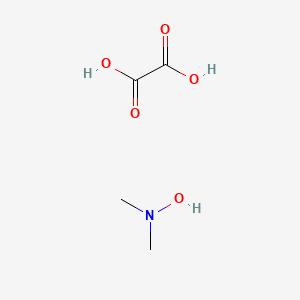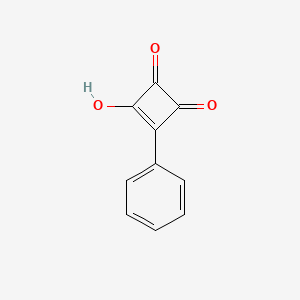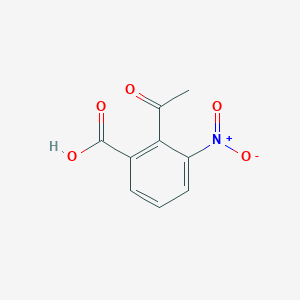
2-Acetyl-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyl group and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-acetylbenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the oxidation of 2-acetyl-3-nitrotoluene. This process uses strong oxidizing agents such as potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Acetyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 2-Carboxy-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-Acetyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-nitrobenzoic acid depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These reactions can lead to the modification of biological molecules or the formation of new chemical bonds, influencing the compound’s activity and properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylbenzoic acid: Lacks the nitro group, reducing its potential for redox reactions.
2-Nitrobenzoic acid: Lacks the acetyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
2-Acetyl-3-nitrobenzoic acid is unique due to the presence of both the acetyl and nitro groups on the benzene ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these groups.
Propiedades
Número CAS |
7335-59-3 |
|---|---|
Fórmula molecular |
C9H7NO5 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
2-acetyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO5/c1-5(11)8-6(9(12)13)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,12,13) |
Clave InChI |
FWLJWRLEBQQLSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
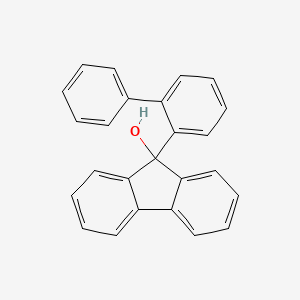
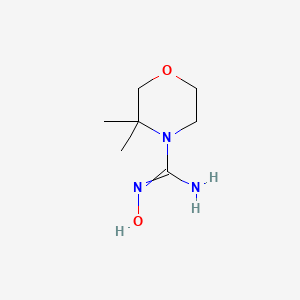
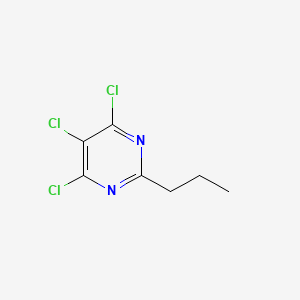
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
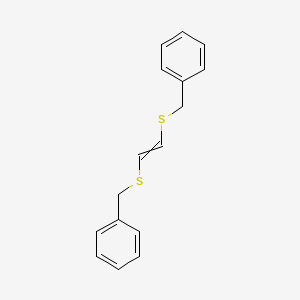
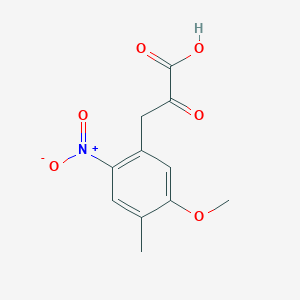

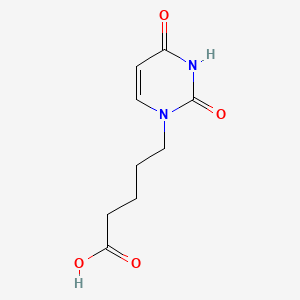
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
